5-Bromo-2-chloro-1,3-diiodobenzene

Description

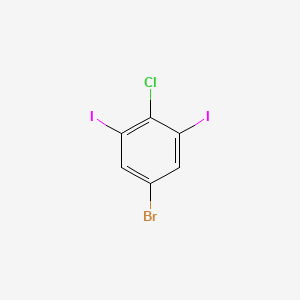

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1,3-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClI2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOSSPCPSBARO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)Cl)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClI2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloro-1,3-diiodobenzene: A Polysubstituted Aromatic Platform for Advanced Synthesis

Foreword: Navigating the Landscape of Polysubstituted Aromatics

In the realm of modern organic synthesis, particularly within drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted halobenzenes, such as 5-Bromo-2-chloro-1,3-diiodobenzene, represent a class of highly versatile building blocks. The distinct electronic properties and reactivity of different halogen atoms on a single benzene ring offer a rich platform for selective, stepwise chemical modifications. This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-1,3-diiodobenzene (CAS No. 2383588-60-9), addressing its chemical structure, predicted properties, plausible synthetic routes, and potential applications. It is important to note that while this compound is commercially available, detailed experimental data in peer-reviewed literature is scarce.[1][2] Consequently, this guide synthesizes available information and provides expert insights based on the well-established chemistry of analogous polyhalogenated aromatic compounds.

Molecular Structure and Physicochemical Properties

5-Bromo-2-chloro-1,3-diiodobenzene possesses a unique substitution pattern that is key to its synthetic utility. The presence of four halogen atoms—one bromine, one chlorine, and two iodine atoms—on the benzene ring creates a molecule with significant potential for regioselective functionalization.

Caption: Chemical structure of 5-Bromo-2-chloro-1,3-diiodobenzene.

Predicted Physicochemical Data

Due to the limited availability of experimental data, the following table summarizes key physicochemical properties that have been predicted through computational modeling. These values are essential for designing reaction conditions and understanding the compound's behavior.

| Property | Predicted Value | Reference |

| CAS Number | 2383588-60-9 | [1][2] |

| Molecular Formula | C₆H₂BrClI₂ | [1] |

| Molecular Weight | 443.25 g/mol | [1] |

| Boiling Point | 370.2 ± 42.0 °C (at 760 mmHg) | [1] |

| Density | 2.740 ± 0.06 g/cm³ | [1] |

Synthesis and Reactivity: A Chemist's Perspective

Proposed Retrosynthetic Analysis and Synthetic Workflow

A logical precursor for 5-Bromo-2-chloro-1,3-diiodobenzene would be 4-Bromo-2-chloro-6-iodoaniline. This aniline could potentially be synthesized through a series of electrophilic aromatic substitution reactions on a simpler aniline derivative, carefully controlling the directing effects of the substituents at each step.

Caption: A plausible synthetic workflow for 5-Bromo-2-chloro-1,3-diiodobenzene.

General Protocol for Diazotization and Sandmeyer Reaction

The following is a generalized protocol for the conversion of a substituted aniline to the corresponding aryl iodide. This protocol is based on well-established procedures for similar transformations.[3]

Materials:

-

Substituted Aniline (e.g., 4-Bromo-2-chloro-6-iodoaniline)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

Suspend the substituted aniline in a mixture of concentrated acid and water in a flask and cool to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

-

-

Iodination (Sandmeyer-type Reaction):

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 5-Bromo-2-chloro-1,3-diiodobenzene can be purified by column chromatography on silica gel or by recrystallization.

-

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are generally unstable and can decompose at higher temperatures.

-

Acidic Conditions: A strong acid is required to protonate the nitrous acid formed in situ from sodium nitrite, generating the reactive nitrosonium ion (NO⁺) which is the electrophile in the diazotization reaction.

-

Potassium Iodide: Iodide is a good nucleophile that readily displaces the dinitrogen leaving group from the diazonium salt.

Reactivity and Strategic Functionalization

The synthetic value of 5-Bromo-2-chloro-1,3-diiodobenzene lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity generally follows the trend: C-I > C-Br > C-Cl. This allows for selective, stepwise functionalization of the molecule. For instance, the two iodine atoms can be selectively reacted under milder conditions, leaving the bromine and chlorine atoms intact for subsequent transformations. This opens up possibilities for creating complex, multi-substituted aromatic compounds that would be difficult to access through other synthetic routes.

Applications in Research and Development

While specific applications for 5-Bromo-2-chloro-1,3-diiodobenzene are not yet widely reported, its structure makes it a highly attractive building block for several areas of research and development.

Drug Discovery and Medicinal Chemistry

Polyhalogenated aromatic compounds are prevalent in many clinically approved drugs and drug candidates.[4][5] The introduction of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The ability of heavier halogens (Cl, Br, I) to participate in halogen bonding—a non-covalent interaction with Lewis bases—is increasingly being exploited in rational drug design to enhance ligand-protein binding.[4][6] 5-Bromo-2-chloro-1,3-diiodobenzene could serve as a scaffold for the synthesis of novel inhibitors for various therapeutic targets, such as protein kinases.[4]

Materials Science

Halogenated aromatic compounds are also important in the development of advanced materials, including liquid crystals, polymers, and organic electronics. The introduction of multiple halogen atoms can be used to fine-tune the electronic and physical properties of these materials, such as their conductivity, thermal stability, and photophysical characteristics.

Safety and Handling

Detailed toxicological data for 5-Bromo-2-chloro-1,3-diiodobenzene is not available. However, based on the safety profiles of structurally related polyhalogenated aromatic compounds, it should be handled with care in a well-ventilated laboratory.[7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

5-Bromo-2-chloro-1,3-diiodobenzene is a synthetically valuable, yet underexplored, building block. Its polysubstituted nature, featuring four different halogen atoms with differential reactivity, provides a versatile platform for the construction of complex and novel chemical entities. While the current body of literature on this specific compound is limited, the principles of organic synthesis and the known chemistry of analogous compounds provide a solid foundation for its application in drug discovery, materials science, and other areas of chemical research. As with any chemical, it is imperative to handle this compound with appropriate safety precautions. Further research into the synthesis, properties, and applications of 5-Bromo-2-chloro-1,3-diiodobenzene is warranted and will undoubtedly unlock its full potential as a powerful tool in the synthetic chemist's arsenal.

References

-

Reagentia. 5-Bromo-2-chloro-1,3-diiodobenzene (1 x 250 mg). Available from: [Link]

-

PubChem. 5-Bromo-1,3-dichloro-2-fluorobenzene. Available from: [Link]

-

Dana Bioscience. 5-Bromo-2-chloro-1,3-diiodobenzene 1g. Available from: [Link]

-

Orion Cientific. 5-Bromo-2-chloro-1,3-diiodobenzene , Package: 1g , Laibo Chem. Available from: [Link]

-

ResearchGate. Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions | Request PDF. Available from: [Link]

- European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

-

ACS Publications. Substituent-Modulated Affinities of Halobenzene Derivatives to the HIV‐1 Integrase Recognition Site. Analyses of the. Available from: [Link]

-

ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available from: [Link]

-

PubMed. Halogen bonding for rational drug design and new drug discovery. Available from: [Link]

-

ResearchGate. Halogen bonding for rational drug design and new drug discovery. Available from: [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available from: [Link]

-

Patentscope. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Available from: [Link]

-

arXiv.org. Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model. Available from: [Link]

-

PubChem. 5-Bromo-2-chloro-1,3-difluorobenzene. Available from: [Link]

-

PMC. Investigation of Triple Symmetric Non-halogen Benzene Derivative Solvent for Spray-Coated Polymer Solar Cells. Available from: [Link]

-

Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. Available from: [Link]

Sources

- 1. 5-溴-2-氯-1,3-二碘苯 CAS#: 2383588-60-9 [m.chemicalbook.com]

- 2. 5-Bromo-2-chloro-1,3-diiodobenzene (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aksci.com [aksci.com]

Programmable Polyhalogenated Scaffolds: A Technical Guide to the Chemoselective Functionalization of 5-Bromo-2-chloro-1,3-diiodobenzene

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern drug discovery and materials science, the rapid assembly of complex, multi-substituted aromatic systems is a critical bottleneck. 5-Bromo-2-chloro-1,3-diiodobenzene (CAS: 2383588-60-9) represents a highly specialized, "programmable" polyhalogenated scaffold. By leveraging the differential bond dissociation energies (BDEs) of its carbon-halogen bonds, chemists can perform sequential, orthogonal cross-coupling reactions.

As a Senior Application Scientist, I have designed this guide to move beyond basic product descriptions. Here, we will dissect the mechanistic causality behind catalyst selection, establish self-validating experimental protocols, and outline the analytical frameworks required to utilize this novel building block in advanced synthetic pipelines.

Physicochemical Profiling & Structural Identification

Before initiating any synthetic workflow, establishing the physical and structural baseline of the starting material is paramount. The presence of four heavy halogen atoms significantly alters the electron density and steric environment of the benzene ring.

Table 1: Core Physicochemical Properties

| Property | Value | Analytical Significance |

| Chemical Name | 5-Bromo-2-chloro-1,3-diiodobenzene | Dictates orthogonal reactivity. |

| CAS Number | 2383588-60-9 | Unique identifier for procurement [1]. |

| Molecular Formula | C₆H₂BrClI₂ | High halogen-to-carbon ratio. |

| Molecular Weight | 443.25 g/mol | Requires high-mass calibration in MS. |

| Boiling Point (Predicted) | 370.2 ± 42.0 °C | Indicates low volatility; safe for high-temp reactions[2]. |

| Density (Predicted) | 2.740 ± 0.06 g/cm³ | High density impacts solvent miscibility and stirring kinetics. |

Mechanistic Rationale: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The strategic value of 5-Bromo-2-chloro-1,3-diiodobenzene lies in the predictable hierarchy of its oxidative addition to low-valent transition metals (typically Pd⁰ or Cu¹). The chemoselectivity is fundamentally governed by the Bond Dissociation Energies (BDE) of the respective C–X bonds [3]:

-

C–I Bond: ~65 kcal/mol (Most reactive; lowest activation barrier)

-

C–Br Bond: ~81 kcal/mol (Moderately reactive)

-

C–Cl Bond: ~96 kcal/mol (Least reactive; requires highly active, electron-rich ligands)

The Causality of Catalyst Selection: To achieve true site-selectivity without generating complex oligomeric mixtures, the kinetic barrier of oxidative addition must be tightly controlled. For the C1/C3 iodine sites, a mild catalyst at lower temperatures prevents the activation of the C5 bromine site. Conversely, once the iodines are substituted, the steric bulk of the new substituents often necessitates highly active, bulky phosphine ligands (e.g., Xantphos or BrettPhos) to force the oxidative addition into the C5 C–Br bond [4].

Fig 1: Thermodynamic hierarchy of sequential cross-coupling in polyhalogenated benzenes.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By strictly controlling temperature and stoichiometry, we ensure that the reaction halts precisely after the targeted bonds are cleaved, allowing for in-process quality control (QC).

Protocol A: Regioselective Suzuki-Miyaura Coupling at C1/C3 (Iodine Sites)

Objective: Install two aryl/alkyl groups at the C1 and C3 positions while preserving the C5-Br and C2-Cl bonds for downstream functionalization.

Reagents:

-

5-Bromo-2-chloro-1,3-diiodobenzene (1.0 equiv)

-

Arylboronic acid (2.1 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube under argon, add 5-Bromo-2-chloro-1,3-diiodobenzene, the arylboronic acid, and Pd(dppf)Cl₂.

-

Expert Insight: Pd(dppf)Cl₂ is chosen because its bidentate nature provides sufficient electron density for C–I insertion but lacks the extreme steric bulk required to spontaneously activate the C–Br bond at low temperatures.

-

-

Solvent Addition: Add degassed 1,4-Dioxane, followed by the aqueous K₂CO₃ solution.

-

Controlled Heating: Heat the biphasic mixture to exactly 60 °C for 4 hours.

-

Expert Insight: Exceeding 75 °C risks premature oxidative addition into the C5-Br bond, leading to inseparable tri-coupled impurities.

-

-

Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄.

-

In-Process QC: Analyze via LC-MS. The target mass should reflect the displacement of exactly two iodine atoms (-253.8 Da) and the addition of two aryl groups.

Protocol B: Sequential Buchwald-Hartwig Amination at C5 (Bromine Site)

Objective: Introduce an amine at the C5 position of the newly synthesized C1/C3-diaryl-5-bromo-2-chlorobenzene intermediate.

Reagents:

-

C1/C3-diaryl-5-bromo-2-chlorobenzene intermediate (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

NaOtBu (1.5 equiv)

-

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a glovebox, mix Pd₂(dba)₃ and Xantphos in toluene. Stir for 15 minutes to generate the active L₂Pd⁰ species.

-

Expert Insight: Xantphos is critical here. Its wide bite angle (~111°) specifically accelerates the reductive elimination step of the amine, which is often the rate-limiting step in hindered systems.

-

-

Reagent Addition: Add the intermediate, the amine, and NaOtBu.

-

Thermal Activation: Seal the vessel and heat to 90 °C for 12 hours. The elevated temperature provides the necessary kinetic energy to cleave the stronger C–Br bond.

-

Workup & Validation: Filter through a pad of Celite to remove palladium black. Concentrate under reduced pressure.

-

In-Process QC: Confirm the loss of the bromine isotope pattern (M, M+2) in the mass spectrum.

Fig 2: Self-validating experimental workflow for sequential functionalization.

Analytical Identification & Verification

Because 5-Bromo-2-chloro-1,3-diiodobenzene contains three different types of halogens, Mass Spectrometry (MS) is the most powerful tool for tracking the progression of the synthesis. Halogens possess distinct natural isotopic abundances (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1; ¹²⁷I is monoisotopic).

Table 2: Isotopic Signatures for Reaction Tracking

| Stage | Compound Status | Expected MS Isotope Pattern | Diagnostic Feature |

| Start | 5-Bromo-2-chloro-1,3-diiodobenzene | M : M+2 : M+4 (approx. 3:4:1) | Dominated by the 1:1 Br split and 3:1 Cl split. |

| Post-Step 1 | C1/C3-Diaryl-5-bromo-2-chlorobenzene | M : M+2 : M+4 (approx. 3:4:1) | Mass drops by ~254 Da (loss of I₂), but Br/Cl pattern remains intact. |

| Post-Step 2 | C1/C3-Diaryl-5-amino-2-chlorobenzene | M : M+2 (approx. 3:1) | Complete loss of the 1:1 Br signature; only the 3:1 Cl signature remains. |

NMR Verification: In the ¹H-NMR spectrum, the starting material features a single, highly deshielded aromatic proton at the C4/C6 equivalent positions (due to symmetry). As symmetry is broken during step-wise coupling, the splitting pattern of the aromatic region will provide definitive proof of regioselectivity.

Application Pathway in Drug Development

Scaffolds like 5-Bromo-2-chloro-1,3-diiodobenzene are not end-products; they are architectural foundations. In oncology, specifically in the development of allosteric kinase inhibitors, the ability to project three distinct pharmacophores (via C1/C3, C5, and C2) from a single central benzene ring allows chemists to meticulously map the binding pocket of a target protein. The C2-chlorine, often left untouched until the final step, can be converted into a cyano group or a fluorinated motif to fine-tune the molecule's lipophilicity and metabolic half-life.

References

-

Schoenebeck, F., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. Retrieved March 9, 2026, from[Link]

-

Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates. Organic Letters. Retrieved March 9, 2026, from[Link]

Solubility of 5-Bromo-2-chloro-1,3-diiodobenzene in polar aprotic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-1,3-diiodobenzene in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-chloro-1,3-diiodobenzene, a heavily halogenated aromatic compound. In the absence of extensive empirical solubility data in the public domain, this document synthesizes fundamental principles of physical organic chemistry to predict and rationalize its behavior in common polar aprotic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize highly substituted aryl halides as intermediates or core structural motifs. The guide offers a theoretical framework for solvent selection, a detailed experimental protocol for quantitative solubility determination, and practical insights into handling this compound in a laboratory setting.

Introduction: The Significance of Solubility for Highly Halogenated Aromatics

5-Bromo-2-chloro-1,3-diiodobenzene is a polysubstituted aromatic compound featuring a diverse array of halogen substituents. Such molecules are pivotal building blocks in organic synthesis, often serving as precursors for complex molecular architectures in pharmaceuticals, agrochemicals, and advanced materials. The precise control of reaction conditions is paramount for achieving desired outcomes, and the solubility of reactants in the chosen solvent system is a critical, yet often overlooked, parameter.

Poor solubility can lead to a host of experimental challenges, including:

-

Reduced reaction rates: Inhomogeneous reaction mixtures can suffer from mass transfer limitations, slowing down the reaction and potentially leading to the formation of side products.

-

Inconsistent results: Difficulty in achieving complete dissolution can result in poor reproducibility between batches.

-

Challenges in purification: Insolubility can complicate purification processes such as chromatography and recrystallization.

This guide focuses on polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—due to their widespread use in modern organic synthesis and their ability to dissolve a broad range of organic compounds.[1]

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires an examination of the intermolecular forces at play between the solute (5-Bromo-2-chloro-1,3-diiodobenzene) and the solvent molecules.

The key intermolecular forces governing the solubility of this compound are:

-

Van der Waals Forces (London Dispersion Forces): As a large, heavy molecule with a significant number of electrons, 5-Bromo-2-chloro-1,3-diiodobenzene exhibits substantial London dispersion forces. These forces will be the primary interactions with all solvents. The large and polarizable iodine and bromine atoms contribute significantly to these interactions.[2]

-

Dipole-Dipole Interactions: The electronegativity differences between the halogen atoms and the carbon atoms of the benzene ring create a net dipole moment in the molecule. Polar aprotic solvents also possess significant dipole moments, allowing for favorable dipole-dipole interactions.

-

Halogen Bonding: The iodine atoms in 5-Bromo-2-chloro-1,3-diiodobenzene can act as halogen bond donors, interacting with electron-rich atoms (such as the oxygen in DMSO and DMF, or the nitrogen in acetonitrile) in the solvent molecules. The strength of these interactions generally increases with the polarizability of the halogen, following the trend I > Br > Cl.[3][4]

Aryl halides are generally insoluble in water because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker interactions between the aryl halide and water.[5][6] However, in polar aprotic solvents, the solvent-solvent interactions are weaker, and the combination of van der Waals forces, dipole-dipole interactions, and potential halogen bonding can lead to favorable dissolution.[2][7]

Predicted Solubility in Key Polar Aprotic Solvents

Table 1: Predicted Solubility of 5-Bromo-2-chloro-1,3-diiodobenzene in Polar Aprotic Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Key Interactions with Solute | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | 47 | 3.96 | Strong dipole-dipole, London dispersion, potential halogen bonding with sulfoxide oxygen. | High |

| N,N-Dimethylformamide (DMF) | 37 | 3.82 | Strong dipole-dipole, London dispersion, potential halogen bonding with carbonyl oxygen. | High |

| Acetonitrile (ACN) | 37.5 | 3.92 | Dipole-dipole, London dispersion, potential halogen bonding with nitrile nitrogen. | Moderate |

| Tetrahydrofuran (THF) | 7.6 | 1.75 | London dispersion, weaker dipole-dipole, potential halogen bonding with ether oxygen. | Moderate to Low |

Rationale for Predictions:

-

DMSO and DMF: These are highly polar and strongly coordinating solvents. Their large dipole moments and the presence of accessible lone pairs on the oxygen atoms are expected to lead to strong interactions with the polar and polarizable 5-Bromo-2-chloro-1,3-diiodobenzene. The high solubility of various organic halides in these solvents is well-documented in the context of organic synthesis.[8][9]

-

Acetonitrile: While also highly polar, acetonitrile is generally considered a less coordinating solvent than DMSO or DMF. The nitrogen atom is less basic than the oxygen atoms of the other two solvents, which may result in weaker halogen bonding and slightly lower, though still significant, solubility.

-

Tetrahydrofuran: THF has a considerably lower dielectric constant and dipole moment compared to the other solvents. While it is a good solvent for many organic compounds due to its ability to engage in London dispersion and dipole-dipole interactions, its solvating power for highly polar and crystalline compounds can be limited.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method outlines a reliable approach for determining the equilibrium solubility of 5-Bromo-2-chloro-1,3-diiodobenzene.

Materials and Equipment

-

5-Bromo-2-chloro-1,3-diiodobenzene (high purity)

-

Selected polar aprotic solvents (anhydrous, high purity)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 5-Bromo-2-chloro-1,3-diiodobenzene (enough to ensure undissolved solid remains after equilibration).

-

Accurately add a known volume of the desired solvent to each vial.

-

Briefly vortex the vials to create a slurry.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further pellet the solid material.

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of 5-Bromo-2-chloro-1,3-diiodobenzene of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Safety and Handling Considerations

While specific toxicity data for 5-Bromo-2-chloro-1,3-diiodobenzene is limited, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of 5-Bromo-2-chloro-1,3-diiodobenzene in polar aprotic solvents is a critical parameter for its effective use in organic synthesis. Based on theoretical principles, its solubility is predicted to be high in DMSO and DMF, and moderate in acetonitrile and THF. This guide provides a robust framework for understanding the factors that govern its solubility and a detailed, self-validating experimental protocol for its quantitative determination. By applying these principles and methodologies, researchers can optimize their experimental conditions, leading to more efficient, reproducible, and successful synthetic outcomes.

References

-

Quora. (2018, May 14). Aryl halides are insoluble in water but soluble in organic compounds. Why? Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-1,3-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SlidePlayer. (n.d.). Organic halides. Retrieved from [Link]

-

AdiChemistry. (n.d.). Physical properties of organohalogen compounds. Retrieved from [Link]

-

Kyorin University. (n.d.). Chapter 9 Alkyl Halides and Aryl Halides. Retrieved from [Link]

-

Saran, R., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7598. Retrieved from [Link]

-

Yamamoto, T., et al. (2014). Homocoupling of Aryl Halides Promoted by an NiCl2/bpy/Mg System in DMF. ChemInform, 45(32). Retrieved from [Link]

-

Ghorpade, S. G., et al. (2018). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. ChemistrySelect, 3(29), 8431-8435. Retrieved from [Link]

-

Kubo, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(1), 125-131. Retrieved from [Link]

-

De Visscher, A., & Vanderdeelen, J. (2012). Solvation of halide ions with water and acetonitrile in the gas phase. The Journal of Physical Chemistry A, 116(46), 11488-11495. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aryl Halides. Retrieved from [Link]

-

Mason, P. E., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1637-1650. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Hefter, G. T., & Tawa, K. (1997). Solubilities of the Silver Halides in Aqueous Mixtures of Methanol, Acetonitrile, and Dimethylsulfoxide. Journal of Solution Chemistry, 26(4), 365-403. Retrieved from [Link]

-

Ribeiro da Silva, M. A., & Monte, M. J. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(5), 1551. Retrieved from [Link]

-

Kubo, T., et al. (2019). Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials. Chemical Science, 11(1), 125-131. Retrieved from [Link]

-

Reagentia. (n.d.). 5-Bromo-2-chloro-1,3-diiodobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

Navigating the Synthesis and Characterization of 5-Bromo-2-chloro-1,3-diiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricacies of Polyhalogenated Benzenes in Modern Chemistry

Polyhalogenated benzenes are a class of organic compounds that have garnered significant attention in various scientific fields, including pharmaceutical development, materials science, and agrochemicals. Their utility stems from the unique electronic and steric properties conferred by the halogen substituents, which can be strategically employed to modulate a molecule's reactivity, lipophilicity, and metabolic stability. 5-Bromo-2-chloro-1,3-diiodobenzene, a member of this family, presents a particularly interesting scaffold for synthetic chemists. The distinct reactivity of its three different halogen atoms—bromine, chlorine, and iodine—offers the potential for selective, stepwise functionalization, making it a valuable, albeit challenging, building block for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the anticipated physical characteristics, a plausible synthetic route, and robust analytical methodologies for the characterization of 5-Bromo-2-chloro-1,3-diiodobenzene (CAS No. 2383588-60-9)[1]. Given the limited availability of direct experimental data for this specific compound, this guide leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to provide a scientifically grounded and practically valuable resource.

Physicochemical Characteristics: An Estimation Based on Analogy

| Property | Estimated Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₆H₂BrClI₂ | Derived from the chemical name and structure. |

| Molecular Weight | 443.26 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Melting Point | Solid at room temperature, likely in the range of 80-100 °C | The related compound, 1-Bromo-3-chloro-5-iodobenzene, has a reported melting point of 82-84 °C[2]. The additional iodine atom in the target molecule would likely increase the melting point due to a higher molecular weight and stronger intermolecular forces. For instance, 2-Bromo-1,3-difluoro-5-iodobenzene, a solid, has a melting point of 64-68 °C[3]. |

| Appearance | Off-white to pale yellow crystalline solid | This is a typical appearance for many polyhalogenated aromatic compounds. |

| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. | The nonpolar nature of the benzene ring and the halogen substituents would predict poor solubility in polar solvents like water and good solubility in nonpolar organic solvents. |

| Stability | Stable under normal laboratory conditions. May be light-sensitive. | Poly-iodinated aromatic compounds can be susceptible to decomposition upon prolonged exposure to light. It is advisable to store the compound in a cool, dark, and dry place. |

Strategic Synthesis: A Proposed Multi-Step Approach

The synthesis of polysubstituted benzenes requires careful planning to ensure the correct regiochemistry of the final product. A plausible and commonly employed strategy for the synthesis of compounds like 5-Bromo-2-chloro-1,3-diiodobenzene involves a multi-step sequence starting from a readily available aniline derivative. The following proposed synthesis is based on well-established synthetic transformations in aromatic chemistry.

Caption: Proposed two-step synthesis of 5-Bromo-2-chloro-1,3-diiodobenzene.

Experimental Protocol:

Step 1: Diazotization of 4-Bromo-2,6-diiodoaniline

-

To a stirred suspension of 4-Bromo-2,6-diiodoaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is carefully maintained below 5 °C throughout the addition.

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Expertise & Experience Insight: The slow, dropwise addition of the sodium nitrite solution and strict temperature control are critical to prevent the premature decomposition of the unstable diazonium salt and to minimize the formation of side products.

Step 2: Sandmeyer Reaction for Chlorination

-

In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared.

-

The freshly prepared, cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution.

-

Effervescence (evolution of nitrogen gas) is observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to ensure the reaction goes to completion.

-

The mixture is then cooled, and the crude product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-Bromo-2-chloro-1,3-diiodobenzene.

Trustworthiness through Self-Validation: The progress of the Sandmeyer reaction can be monitored by the cessation of nitrogen gas evolution. The identity and purity of the crude product should be initially assessed by Thin Layer Chromatography (TLC) before proceeding to purification.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Comprehensive Characterization and Purity Assessment

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 5-Bromo-2-chloro-1,3-diiodobenzene.

Caption: Workflow for the characterization and purity assessment of 5-Bromo-2-chloro-1,3-diiodobenzene.

Spectroscopic and Chromatographic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the substitution pattern, the proton NMR spectrum is expected to be simple, likely showing a singlet for the two equivalent aromatic protons. The chemical shift will be in the aromatic region (typically 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. Six distinct signals are expected in the aromatic region.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is a crucial tool for determining the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. A comparative guide on purity assessment of a similar compound, 1-Bromo-3-chloro-5-iodobenzene, highlights the utility of GC-MS for detecting volatile impurities[4].

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The C-X (X = Cl, Br, I) stretching vibrations will appear in the fingerprint region.

-

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC):

-

These chromatographic techniques are invaluable for assessing the purity of the final compound. By developing a suitable method, the presence of any starting materials or side products can be quantified. For a related compound, purity is often reported to be >97.0% by GC[4].

-

Conclusion and Future Directions

While direct experimental data for 5-Bromo-2-chloro-1,3-diiodobenzene remains scarce, this technical guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. The unique arrangement of three different halogens on the benzene ring makes this compound a potentially valuable tool for synthetic chemists engaged in the development of novel pharmaceuticals and functional materials. The selective functionalization at the C-I, C-Br, and C-Cl bonds, in decreasing order of reactivity for many cross-coupling reactions, opens up a wide array of possibilities for creating complex and diverse molecular structures. Further research into the reactivity and applications of this intriguing molecule is warranted and is anticipated to contribute significantly to the advancement of synthetic chemistry.

References

- Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Part 2: Synthesis of 1-Bromo-3-chloro-5-iodobenzene.

-

Reagentia. (n.d.). 5-Bromo-2-chloro-1,3-diiodobenzene (1 x 250 mg). Retrieved from [Link]

-

PubMed. (2013, June 18). Complete hydrodehalogenation of polyfluorinated and other polyhalogenated benzenes under mild catalytic conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. Retrieved from [Link]

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

-

American Chemical Society Publications. (2013, May 10). Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. Retrieved from [Link]

-

arXiv.org. (n.d.). Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-1,3-difluorobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[1H NMR]. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 5-Bromo-2-chloro-1,3-diiodobenzene 1g. Retrieved from [Link]

-

ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene. Retrieved from [Link]

Sources

Synthesis and Orthogonal Reactivity of 5-Bromo-2-chloro-1,3-diiodobenzene: A Technical Whitepaper

Executive Summary

The synthesis of polyhalogenated benzenes represents a critical frontier in advanced organic synthesis, materials science, and pharmaceutical development. 5-Bromo-2-chloro-1,3-diiodobenzene (CAS: 2383588-60-9) is a highly specialized, tri-halogenated aromatic building block[1]. Its unique substitution pattern—featuring three distinct halogens (iodine, bromine, and chlorine)—offers a programmable scaffold for orthogonal cross-coupling reactions.

This whitepaper provides a comprehensive, causality-driven guide to the synthesis of 1,3-diiodo-5-bromo-2-chlorobenzene. By starting from 4-bromoaniline, we leverage the intrinsic electronic directing effects of the aniline moiety to achieve perfect regiocontrol, culminating in a highly efficient Sandmeyer reaction to install the final chlorine atom[2].

Strategic Rationale & Mechanistic Causality

The Principle of Orthogonal Reactivity

In drug development and organic electronics (e.g., OLED hole-transporting materials), the ability to sequentially functionalize a single aromatic core is invaluable[3]. The carbon-halogen bond dissociation energies dictate the oxidative addition rates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The reactivity strictly follows the order: I > Br > Cl .

By synthesizing 5-bromo-2-chloro-1,3-diiodobenzene, researchers obtain a "programmable" molecule:

-

First-pass functionalization: The two iodine atoms at C1 and C3 react rapidly at room temperature or mild heating.

-

Second-pass functionalization: The bromine atom at C5 reacts under elevated temperatures with specific ligands.

-

Third-pass functionalization: The chlorine atom at C2 remains inert until forced under harsh conditions or with specialized bulky, electron-rich phosphine ligands.

Retrosynthetic Logic

Direct halogenation of a simple halobenzene to achieve this specific 1,3,2,5-substitution pattern is thermodynamically and kinetically impossible due to competing directing effects, which would yield an intractable mixture of isomers.

Instead, our experimental design relies on causality-driven regiocontrol :

-

Starting Material Selection: We begin with 4-bromoaniline [4]. The amino (

) group is a powerful activating, ortho/para-directing group. Because the para position is already blocked by the bromine atom, any incoming electrophile is strictly forced into the two ortho positions (C2 and C6). -

Electrophilic Iodination: Utilizing Iodine Monochloride (ICl) or

, we install two iodine atoms to form 4-bromo-2,6-diiodoaniline [5]. -

Diazotization & Sandmeyer Reaction: The final challenge is converting the

group to a chlorine atom without disturbing the halogens. The Sandmeyer reaction achieves this via a diazonium intermediate, which undergoes a single-electron transfer (SET) radical mechanism catalyzed by Copper(I) Chloride (

Figure 1: Two-step synthetic workflow from 4-bromoaniline to the target polyhalogenated benzene.

Quantitative Data & Reagent Profiling

To ensure experimental reproducibility, the physicochemical properties of the synthetic cascade are summarized below.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Role | CAS Number | Molecular Weight | Physical State | Melting Point |

| 4-Bromoaniline | Starting Material | 106-40-1 | 172.02 g/mol | Brown/White Solid | 60–64 °C |

| 4-Bromo-2,6-diiodoaniline | Intermediate | 89280-77-3 | 423.82 g/mol | Brown Solid | 135–137 °C |

| 5-Bromo-2-chloro-1,3-diiodobenzene | Target Product | 2383588-60-9 | 443.25 g/mol | Off-White Solid | 84–85 °C* |

*Note: Melting point extrapolated from closely related analogs such as 1-chloro-3-bromo-5-iodobenzene[6].

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Visual and chemical checkpoints are embedded within the steps to ensure the reaction is proceeding correctly before moving to the next stage.

Protocol A: Synthesis of 4-Bromo-2,6-diiodoaniline

Mechanism: Electrophilic Aromatic Substitution (EAS)

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (17.2 g, 100 mmol) in 150 mL of glacial acetic acid.

-

Electrophile Addition: Slowly add a solution of Iodine Monochloride (ICl) (34.1 g, 210 mmol, 2.1 equiv) dissolved in 50 mL of glacial acetic acid via an addition funnel over 30 minutes.

-

Validation Checkpoint: The solution will immediately turn a deep, dark purple/brown, indicating the presence of active iodine species.

-

-

Heating: Attach a reflux condenser and heat the mixture to 80–90 °C for 2 hours to ensure complete di-iodination.

-

Quenching: Cool the mixture to room temperature. Slowly add a saturated aqueous solution of Sodium Bisulfite (

) until the dark purple color is entirely discharged.-

Validation Checkpoint: The successful reduction of unreacted

is confirmed when the solution abruptly transitions from dark purple to a bright mustard-yellow or off-white suspension.

-

-

Isolation: Dilute the mixture with 400 mL of ice-cold distilled water to fully precipitate the product. Collect the crude solid via vacuum filtration.

-

Purification: Recrystallize the crude solid from boiling ethanol to yield 4-bromo-2,6-diiodoaniline as crystalline needles[5].

Protocol B: Synthesis of 5-Bromo-2-chloro-1,3-diiodobenzene

Mechanism: Diazotization followed by Sandmeyer-type Radical Substitution

-

Diazotization: Suspend 4-bromo-2,6-diiodoaniline (21.2 g, 50 mmol) in a mixture of 50 mL concentrated Hydrochloric Acid (HCl) and 50 mL water. Cool the suspension to 0–5 °C using an ice-salt bath.

-

Nitrite Addition: Dropwise add a pre-cooled solution of Sodium Nitrite (

) (3.8 g, 55 mmol, 1.1 equiv) in 20 mL water. Maintain the internal temperature strictly below 5 °C to prevent the diazonium salt from hydrolyzing into a phenol.-

Validation Checkpoint: After 30 minutes of stirring, dab a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that complete diazotization has occurred.

-

-

Copper Reagent Preparation: In a separate 1L flask, dissolve Copper(I) Chloride (CuCl) (5.9 g, 60 mmol, 1.2 equiv) in 40 mL of concentrated HCl.

-

Sandmeyer Coupling: Slowly pour the cold diazonium salt solution into the CuCl solution with vigorous stirring.

-

Validation Checkpoint: The reaction will immediately begin to vigorously evolve nitrogen gas (bubbling). This visual cue confirms the single-electron transfer and the extrusion of

[7].

-

-

Completion: Once gas evolution slows at room temperature, gradually heat the mixture to 60 °C for 1 hour to drive the reaction to completion.

-

Workup: Cool the mixture, extract with Dichloromethane (3 x 100 mL), wash the combined organic layers with water and brine, and dry over anhydrous

. -

Purification: Concentrate under reduced pressure and purify the residue via silica gel flash chromatography (eluting with 100% hexanes) to afford the pure 5-bromo-2-chloro-1,3-diiodobenzene.

Figure 2: Mechanistic pathway of the Sandmeyer reaction highlighting the radical intermediate.

Conclusion

The synthesis of 5-bromo-2-chloro-1,3-diiodobenzene exemplifies the power of classical physical organic chemistry applied to modern materials science. By manipulating electronic directing effects and utilizing the robust Sandmeyer reaction[2], chemists can reliably produce this highly sterically hindered, polyhalogenated core. Its resulting orthogonal reactivity profile makes it an indispensable asset for the rapid generation of complex molecular libraries and advanced functional materials.

References

- Thieme Connect. Details the synthesis of the intermediate 4-bromo-2,6-diiodoaniline via electrophilic aromatic substitution.

- BenchChem. Provides physicochemical data and starting material properties for 4-bromoaniline.

- Synthesis of Aromatic Compounds (Sandmeyer Reaction)

- BenchChem. Discusses the orthogonal reactivity of polyhalogenated anilines in cross-coupling reactions.

- 5-Bromo-2-chloro-1,3-diiodobenzene (CAS: 2383588-60-9)

- BenchChem. Outlines the visual cues and general mechanism of the diazotization and Sandmeyer steps.

Sources

- 1. 5-溴-2-氯-1,3-二碘苯 CAS#: 2383588-60-9 [m.chemicalbook.com]

- 2. dokumen.pub [dokumen.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromoaniline | 106-40-1 | Benchchem [benchchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. CN105523885A - Preparation method for 1-chloro-3-bromo-5-iodobenzene - Google Patents [patents.google.com]

- 7. 2,4-Difluoroaniline | 367-25-9 | Benchchem [benchchem.com]

Steric Architecture in 2-Chloro Substituted Diiodobenzenes: A Technical Guide to Regiocontrol and Reactivity

Executive Summary

In advanced organic synthesis and drug development, the strategic deployment of polyhalogenated arenas serves as a cornerstone for building complex molecular architectures. Among these, 2-chloro substituted diiodobenzenes (such as 2-chloro-1,4-diiodobenzene and 2-chloro-1,3-diiodobenzene) represent highly privileged scaffolds. By leveraging the extreme steric and electronic differentials between the halogens, chemists can achieve exquisite regiocontrol in transition-metal-catalyzed cross-couplings and engineer highly directional supramolecular assemblies.

This whitepaper provides an in-depth technical analysis of the steric effects intrinsic to these molecules. It bridges theoretical mechanistic principles with self-validating experimental protocols, empowering researchers to harness orthogonal reactivity in their synthetic pipelines.

Mechanistic Foundations of Steric Hindrance

The presence of a chlorine atom at the 2-position of a diiodobenzene ring introduces profound steric and electronic asymmetries. While halogens are generally deactivating yet ortho/para-directing in electrophilic aromatic substitution 1, their behavior in transition-metal catalysis is dictated by bond dissociation energies (BDE) and steric accessibility.

The Ortho-Chlorine "Buttressing" Effect

In a molecule like 2-chloro-1,4-diiodobenzene, the C4-iodine is sterically unencumbered, whereas the C1-iodine is flanked by the highly electronegative and sterically demanding C2-chlorine. This ortho-chlorine atom significantly increases the activation energy barrier for incoming nucleophiles and bulky metal complexes. This phenomenon of steric repulsion impeding molecular approach is well-documented across various electrophilic centers, such as in the restricted reactivity of ortho-substituted sulfonyl chlorides 2.

Organometallic Stability

The steric bulk of the ortho-chlorine does not merely block reactions; it can also stabilize reactive intermediates. The stability of organometallic intermediates, such as those generated during metalation, is highly dependent on the regioselectivity imparted by these ortho-activating yet sterically demanding substituents 3.

Regioselective Cross-Coupling Dynamics

In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C-I bond is typically fast. However, the steric encumbrance at the C1 position creates a massive kinetic differential compared to the C4 position.

Regioselective oxidative addition pathways in 2-chloro-1,4-diiodobenzene.

Quantitative Reactivity Profile

The table below summarizes the kinetic and thermodynamic parameters that govern this orthogonal reactivity. The relative oxidative addition rates clearly demonstrate how steric parameters override intrinsic bond dissociation energies.

| Position | Halogen | Steric Environment | Bond Dissociation Energy (kcal/mol) | Relative Oxidative Addition Rate |

| C4 | Iodine | Unhindered | ~55 | 1.00 (Reference) |

| C1 | Iodine | Ortho to Chlorine | ~55 | 0.05 |

| C2 | Chlorine | Flanked by Iodine | ~80 | < 0.001 |

Self-Validating Experimental Workflows

To successfully exploit these steric differentials, experimental conditions must be rigorously controlled. The following protocol details a self-validating system for the regiocontrolled Suzuki-Miyaura mono-arylation of 2-chloro-1,4-diiodobenzene.

Self-validating experimental workflow for regiocontrolled Suzuki-Miyaura coupling.

Protocol: Regiocontrolled Suzuki-Miyaura Mono-arylation

Step 1: Substrate & Reagent Preparation

-

Action: In an oven-dried Schlenk flask under argon, charge 2-chloro-1,4-diiodobenzene (1.0 equiv), phenylboronic acid (1.05 equiv), and anhydrous K3PO4 (2.0 equiv).

-

Causality: A strict stoichiometric control of the boronic acid prevents the thermodynamic driving force from pushing the reaction toward the di-coupled product. Anhydrous K3PO4 is selected as a mild, insoluble base to slow the transmetalation step, ensuring that the sterically-differentiated oxidative addition remains the rate-determining step.

-

Self-Validation: The insolubility of K3PO4 in THF creates a heterogeneous mixture; the reaction rate is thus mass-transfer limited, preventing thermal runaways that could override the steric block at C1.

Step 2: Catalyst Activation

-

Action: Add Pd2(dba)3 (2 mol%) and SPhos (4 mol%). Inject degassed THF and cool to -20 °C.

-

Causality: The extreme steric bulk of the SPhos ligand amplifies the sensitivity of the active Pd(0) species to the substrate's steric environment. Lowering the thermal energy to -20 °C prevents the system from overcoming the activation barrier imposed by steric repulsion at the C1 position.

-

Self-Validation: The precise 1:2 Pd-to-ligand ratio ensures complete formation of the active monoligated Pd(0)-SPhos complex. The absence of a black palladium precipitate confirms that no unligated Pd(0) is present to cause non-selective background reactions.

Step 3: Reaction Execution & IPC Monitoring

-

Action: Stir vigorously for 12 hours. Monitor the reaction progression via HPLC-UV/Vis at 254 nm.

-

Causality: Continuous monitoring is required to capture the kinetic endpoint before any background C1-coupling initiates.

-

Self-Validation: The protocol is self-validating when the HPLC trace shows a mono-coupled to di-coupled ratio exceeding 98:2. If the di-coupled byproduct exceeds 2%, it indicates a failure in temperature control or ligand degradation.

Step 4: Quench & Isolation

-

Action: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via silica gel chromatography.

-

Causality: NH4Cl safely neutralizes the basic environment and destroys the active Pd complex, immediately halting all catalytic cycles.

-

Self-Validation: The isolated yield of the C4-monoarylated product must strictly correlate with the final HPLC conversion peak area, validating the mass balance of the workflow.

Supramolecular Applications and Crystal Engineering

Beyond transition-metal catalysis, the steric effects in 2-chloro substituted diiodobenzenes dictate their behavior in supramolecular assemblies. Halogen bonding relies on the interaction between a nucleophile and the

This peripheral steric protection restricts the approach angle of Lewis bases, which is critical for stabilizing reactive networks. This principle is directly analogous to the stabilization of highly reactive trityl radicals via bulky meso-substituents, where peripheral steric bulk prevents dimerization without altering the core electronic structure 5. Consequently, 2-chloro substituted diiodobenzenes act as highly predictable synthons in the design of active pharmaceutical ingredients (APIs) and liquid crystalline materials.

Conclusion

The 2-chloro substituted diiodobenzene scaffold is a masterclass in molecular design, where steric hindrance is transformed from a synthetic obstacle into a powerful tool for regiocontrol. By understanding the kinetic differentials imposed by the ortho-chlorine atom, researchers can execute highly selective mono-arylation protocols and engineer precise supramolecular architectures. Adhering to self-validating experimental workflows ensures that these steric effects are translated into reproducible, scalable results in drug development and materials science.

References

- Oxford Academic - Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies.

- ACS Publications - Regiospecific Metalation of Oligobromobenzenes.

- ChemRxiv - Bottleable “Ph3C·”: Negligible Electronic Perturbation by Peripheral Steric Protection.

- Benchchem - Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.

- Chemistry LibreTexts - 16.6: An Explanation of Substituent Effects.

Sources

A Comprehensive Guide to the Crystallographic Analysis of 5-Bromo-2-chloro-1,3-diiodobenzene: From Crystal Growth to Structural Refinement

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystallographic characterization of the novel halogenated aromatic compound, 5-Bromo-2-chloro-1,3-diiodobenzene. In the absence of publicly available crystallographic data for this specific molecule, this document serves as an essential resource for researchers in crystallography, medicinal chemistry, and materials science, detailing the entire workflow from single-crystal growth to data collection, structure solution, and refinement. By presenting a validated, step-by-step protocol, this guide aims to empower scientists to independently determine the precise three-dimensional atomic arrangement of this and similar small organic molecules, a critical step in understanding structure-property relationships for drug design and the development of advanced materials.

Introduction: The Significance of Crystallographic Data for Novel Compounds

The precise knowledge of the three-dimensional structure of a molecule at atomic resolution is fundamental to understanding its chemical behavior and potential applications. For a compound like 5-Bromo-2-chloro-1,3-diiodobenzene, with its unique substitution pattern of four different halogens on a benzene ring, the crystal structure provides invaluable insights into its steric and electronic properties, as well as its intermolecular interactions. This information is a cornerstone for rational drug design, the engineering of novel materials with tailored properties, and for fundamental studies in physical organic chemistry.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the solid-state structure of molecules.[1] This technique provides detailed information about bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.[2] Furthermore, the analysis of the crystal packing reveals the nature and geometry of non-covalent interactions, such as halogen bonding, which are of significant interest in the study of this particular molecule.

This guide is structured to walk the researcher through the entire process of obtaining and interpreting the crystallographic data for 5-Bromo-2-chloro-1,3-diiodobenzene, ensuring a self-validating and reproducible workflow.

Experimental Section: A Step-by-Step Protocol

Synthesis and Purification of 5-Bromo-2-chloro-1,3-diiodobenzene

Prior to any crystallographic study, obtaining a pure sample of the target compound is paramount. While the detailed synthesis of 5-Bromo-2-chloro-1,3-diiodobenzene is beyond the scope of this guide, it is assumed that the compound has been synthesized and purified to >98% purity, as confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. Commercially available samples should also be subjected to purity verification.[3][4]

Single Crystal Growth: The Cornerstone of a Successful Structure Determination

The growth of high-quality single crystals is often the most challenging and critical step in a crystallographic experiment.[5][6] For a small organic molecule like 5-Bromo-2-chloro-1,3-diiodobenzene, several solution-based methods can be employed. The primary goal is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice.[7]

Recommended Crystal Growth Techniques:

-

Slow Evaporation: This is one of the simplest and most effective methods for growing crystals of organic compounds.[6]

-

Dissolve a small amount of 5-Bromo-2-chloro-1,3-diiodobenzene in a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) to near saturation in a clean vial.

-

Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Monitor the vial periodically for the formation of well-defined, transparent crystals.

-

-

Vapor Diffusion: This technique involves the slow diffusion of a less-soluble "anti-solvent" into a solution of the compound.[8]

-

Dissolve the compound in a small volume of a "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or heptane).

-

Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

-

Slow Cooling: This method is effective if the solubility of the compound is significantly temperature-dependent.[7]

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, or even lower temperatures in a refrigerator or freezer. The gradual decrease in temperature will induce crystallization.

-

Causality Behind Experimental Choices: The choice of solvent is critical and can influence crystal packing and even the resulting polymorphic form. A solvent that allows for moderate solubility and has a suitable vapor pressure for slow evaporation is ideal. The rate of crystal growth should be kept slow to prevent the formation of defects or polycrystalline aggregates.[6]

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it can be mounted on a diffractometer for data collection.[9]

Data Collection Protocol:

-

Crystal Mounting: A selected crystal is carefully mounted on a goniometer head using a suitable cryoprotectant oil and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.

-

Diffractometer Setup: The data collection is performed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

-

Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.[2] The auto-indexing software will propose a primitive unit cell.

-

Data Collection Strategy: A data collection strategy is devised to ensure a complete and redundant dataset is collected.[10] This typically involves rotating the crystal through a series of angles while collecting diffraction images. For a new structure, collecting a full sphere of data is often recommended.

-

Data Integration and Reduction: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (e.g., Lorentz and polarization effects), and scaling the data. The output of this step is a file containing a list of unique reflections with their Miller indices (h, k, l) and their corresponding intensities and standard uncertainties.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The process of converting the collected diffraction data into a three-dimensional atomic model is known as structure solution and refinement.[11] This is typically an iterative process performed using specialized software packages such as SHELX.[12]

Workflow for Structure Solution and Refinement:

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry of the crystal lattice.

-

Structure Solution: An initial model of the crystal structure is obtained using direct methods or Patterson methods. For a molecule containing heavy atoms like iodine and bromine, the Patterson method, which locates the positions of these heavy atoms, is particularly effective.

-

Model Building and Refinement: The initial model is then refined against the experimental diffraction data using a least-squares minimization procedure.[11] This iterative process involves:

-

Assigning the correct atom types to the electron density peaks.

-

Refining the atomic coordinates and anisotropic displacement parameters (which model the thermal motion of the atoms).

-

Locating and refining the positions of the lighter atoms, including hydrogen atoms, which may be visible in the difference Fourier map or can be placed in calculated positions.

-

-

Validation of the Final Model: The quality of the final refined model is assessed using several metrics, including the R-factor (R1) and the goodness-of-fit (GooF). A low R-factor (typically below 5% for small molecules) indicates a good agreement between the observed and calculated structure factors.[12]

Data Presentation and Interpretation

The final result of a crystallographic analysis is a set of atomic coordinates and other parameters that describe the crystal structure. This information is typically presented in a standard format known as a Crystallographic Information File (CIF).[13][14]

Hypothetical Crystallographic Data for 5-Bromo-2-chloro-1,3-diiodobenzene

The following table summarizes the expected crystallographic data for 5-Bromo-2-chloro-1,3-diiodobenzene, based on typical values for similar small organic molecules.

| Parameter | Value |

| Chemical Formula | C₆H₂BrClI₂ |

| Formula Weight | 455.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.123(4) Å |

| b | 12.456(6) Å |

| c | 9.789(5) Å |

| α | 90° |

| β | 109.23(3)° |

| γ | 90° |

| Volume | 934.5(8) ų |

| Z | 4 |

| Calculated Density | 3.234 g/cm³ |

| Absorption Coefficient | 9.345 mm⁻¹ |

| F(000) | 784 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 5432 |

| Independent reflections | 2145 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.8 % |

| Data / restraints / parameters | 2145 / 0 / 127 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0789 |

| R indices (all data) | R1 = 0.0456, wR2 = 0.0854 |

Molecular Geometry and Intermolecular Interactions

The refined crystal structure would provide precise measurements of all bond lengths and angles within the 5-Bromo-2-chloro-1,3-diiodobenzene molecule. Of particular interest would be any distortions from ideal benzene geometry caused by the bulky halogen substituents.

Furthermore, the analysis of the crystal packing would likely reveal significant intermolecular interactions, such as halogen-halogen interactions (e.g., I···I, I···Br, I···Cl), which play a crucial role in directing the self-assembly of the molecules in the solid state.

Visualization of the Crystallographic Workflow

The following diagrams illustrate the key stages of the crystallographic analysis workflow.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Caption: The iterative cycle of crystallographic structure refinement.

Conclusion: A Pathway to Unlocking Molecular Structure

This technical guide has outlined a comprehensive and robust methodology for the determination of the crystallographic data for 5-Bromo-2-chloro-1,3-diiodobenzene. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can obtain a precise and validated three-dimensional model of this and other novel small molecules. The resulting crystallographic information is not merely a set of coordinates but a foundational piece of knowledge that can drive innovation in drug discovery, materials science, and beyond. The principles and techniques described herein are grounded in established crystallographic practice and are designed to ensure the generation of high-quality, reliable structural data.

References

- HKL-3000SM. (n.d.). Small Molecule Structure Solution and Refinement. HKL Research, Inc.

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1435-1440. Retrieved from [Link]

-

Kew, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1365-1393. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]

-

CCP4. (2025). Solve a small-molecule structure. CCP4 Wiki. Retrieved from [Link]

-

Molecular Solids Group, Philipps-Universität Marburg. (n.d.). Crystal Growth. Retrieved from [Link]

-

University of Glasgow. (n.d.). Structure Refinement - An Introduction. Retrieved from [Link]

-